molecular formula C33H62N2O12 B028080 (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one CAS No. 214902-82-6

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

Cat. No.: B028080
CAS No.: 214902-82-6
M. Wt: 678.9 g/mol
InChI Key: BNZRPTCUAOMSSH-MMXXICNNSA-N
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Description

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one, also known as this compound, is a useful research compound. Its molecular formula is C33H62N2O12 and its molecular weight is 678.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural Studies

Structural studies of impurities formed during the synthesis of derivatives of Telithromycin, a macrolide antibiotic, highlight the complexity of chemical reactions and the need for detailed analysis to understand by-product formation. Such studies are crucial for optimizing synthesis routes and ensuring the purity of final compounds. The synthesis of Telithromycin derivatives involves multiple steps, each contributing to the formation of complex by-products, which are characterized using techniques like 2D NMR and single-crystal X-ray diffraction (Munigela et al., 2009).

Antimicrobial Activities

Research on metabolites from aquatic fungi such as Delitschia corticola has led to the discovery of new compounds with potential antimicrobial activities. These studies contribute to the development of new antibiotics and antifungal agents, addressing the growing concern of antimicrobial resistance (Sun et al., 2011).

Kinetic Studies

Kinetic studies of charge transfer formations, such as those involving Erythromycin and 2, 3 Dichloro-5, 6-Dicyano -1,4- Benzoquinone, offer insights into the mechanisms of drug action and the basis for drug design. These studies help in understanding how drugs interact with their targets at a molecular level (Gloria, 2018).

Asymmetric Synthesis

The asymmetric synthesis of complicated bicyclic and tricyclic compounds from simpler precursors demonstrates the versatility and creativity in organic chemistry. Such synthetic routes are fundamental for the production of pharmaceuticals and complex organic molecules with specific chirality, a key factor in drug efficacy (Marchionni & Vogel, 2001).

Synthesis of Complex Molecules

The synthesis of complex molecules, such as sesquiterpenoid skeletons through Wagner-Meerwein rearrangements, showcases the application of classical organic reactions in creating novel compounds with potential biological activities. These synthetic strategies expand the toolkit available for drug discovery and development (Ruiz-Ferrer et al., 2021).

Mechanism of Action

Target of Action

Decladinose Roxithromycin, a semi-synthetic macrolide antibiotic, primarily targets bacterial ribosomes . Specifically, it binds to the 50S subunit of bacterial ribosomes . This subunit plays a crucial role in the protein synthesis of bacteria, making it an effective target for antibiotics like Decladinose Roxithromycin .

Mode of Action

The interaction of Decladinose Roxithromycin with its target leads to the inhibition of protein synthesis in bacteria . By binding to the 50S subunit of bacterial ribosomes, it interferes with the translocation of peptides . This disruption in protein synthesis prevents bacterial growth, thereby exerting its antibacterial action .

Biochemical Pathways

By inhibiting this pathway, they prevent the production of essential proteins required for various cellular functions, leading to the inhibition of bacterial growth .

Pharmacokinetics

It is known that the pharmacokinetics of roxithromycin can be influenced by the type of oral dosage forms . For instance, enteric-coated pellets of roxithromycin have been shown to exhibit higher bioavailability than dispersible tablets .

Result of Action

The primary result of Decladinose Roxithromycin’s action is the inhibition of bacterial growth . By interfering with protein synthesis, it prevents bacteria from producing essential proteins, thereby inhibiting their growth and proliferation . This results in the effective treatment of infections caused by susceptible bacteria .

Action Environment

The action of Decladinose Roxithromycin can be influenced by environmental factors such as pH. For instance, roxithromycin has been found to be unstable in an acidic environment, leading to the formation of the essentially non-active decladinose roxithromycin . This suggests that the efficacy and stability of Decladinose Roxithromycin can be affected by the pH of its environment .

Properties

214902-82-6

Molecular Formula

C33H62N2O12

Molecular Weight

678.9 g/mol

IUPAC Name

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

InChI

InChI=1S/C33H62N2O12/c1-12-24-33(8,41)28(38)20(4)25(34-44-17-43-14-13-42-11)18(2)16-32(7,40)29(21(5)26(36)22(6)30(39)46-24)47-31-27(37)23(35(9)10)15-19(3)45-31/h18-24,26-29,31,36-38,40-41H,12-17H2,1-11H3/b34-25-/t18-,19-,20+,21+,22-,23+,24-,26+,27-,28-,29-,31+,32-,33-/m1/s1

InChI Key

BNZRPTCUAOMSSH-MMXXICNNSA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OCOCCOC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)(C)O)C)C)O)(C)O

SMILES

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)O)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)O)C)C)O)(C)O

synonyms

(9E)-3-O-de(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)erythromycin9-[O-[(2-Methoxyethoxy)methyl]oxime];  Decladinoseroxithromycin;  (9E)-3-O-De(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)erythromycin 9-[O-[(2-Methoxyethoxy)

Origin of Product

United States

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